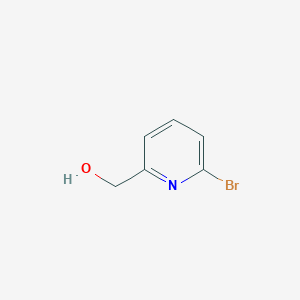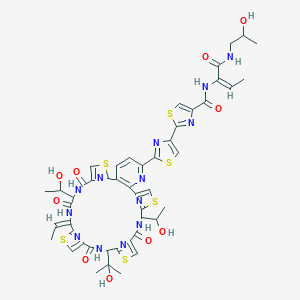![molecular formula C25H36O5 B021206 methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate CAS No. 102130-27-8](/img/structure/B21206.png)
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate involves the activation of PPARs. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and glucose homeostasis. Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate binds to PPARs and activates them, leading to the regulation of gene expression.
Biochemische Und Physiologische Effekte
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has several biochemical and physiological effects. It has been shown to regulate lipid metabolism and glucose homeostasis, leading to improvements in insulin sensitivity and blood glucose levels. This compound has also been shown to have anti-inflammatory and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has several advantages and limitations for lab experiments. One of the advantages is its ability to activate PPARs, which makes it useful in the study of lipid metabolism and glucose homeostasis. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate. One direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the study of the compound's effects on other physiological processes, such as inflammation and cancer. Additionally, the use of methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate in drug development and clinical trials is another area of future research.
Synthesemethoden
The synthesis of methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate involves several steps. The first step is the protection of the hydroxyl groups in the cyclopentene ring using a silylating agent. The second step involves the addition of a Grignard reagent to the protected cyclopentene ring, which results in the formation of a tertiary alcohol. The third step is the deprotection of the silyl groups using an acid catalyst. The final step involves the esterification of the tertiary alcohol with methanol and heptenoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has several scientific research applications. This compound is commonly used in the study of lipid metabolism and the regulation of gene expression. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a crucial role in lipid metabolism and glucose homeostasis. Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has also been used in the study of inflammation and cancer.
Eigenschaften
CAS-Nummer |
102130-27-8 |
|---|---|
Produktname |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
Molekularformel |
C25H36O5 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H36O5/c1-25(29,16-14-19-10-6-5-7-11-19)17-15-21-20(22(26)18-23(21)27)12-8-3-4-9-13-24(28)30-2/h3,5-8,10-11,15,17,20-23,26-27,29H,4,9,12-14,16,18H2,1-2H3/b8-3-,17-15+/t20-,21-,22+,23-,25?/m1/s1 |
InChI-Schlüssel |
VNLSHURFDKMJSN-GCARTQTCSA-N |
Isomerische SMILES |
CC(CCC1=CC=CC=C1)(/C=C/[C@H]2[C@@H](C[C@@H]([C@@H]2C/C=C\CCCC(=O)OC)O)O)O |
SMILES |
CC(CCC1=CC=CC=C1)(C=CC2C(CC(C2CC=CCCCC(=O)OC)O)O)O |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)(C=CC2C(CC(C2CC=CCCCC(=O)OC)O)O)O |
Synonyme |
15-me-17-ph-TN-PGF2 ME 15-methyl-17-phenyl-18,19,20-trinorprostaglandin F2 alpha methyl ester 15-methyl-17-phenyl-18,19,20-trinorprostaglandin F2 alpha methyl ester, (15R)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



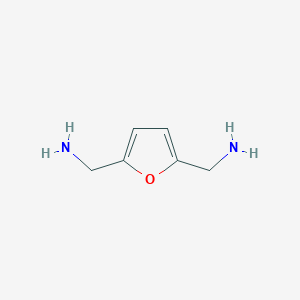
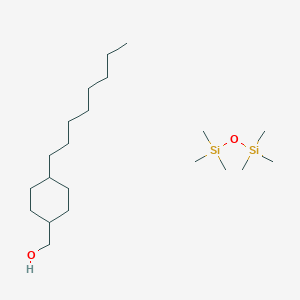
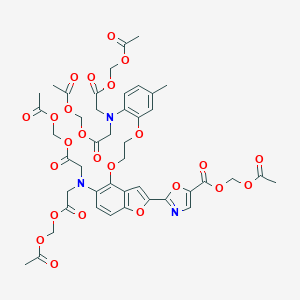
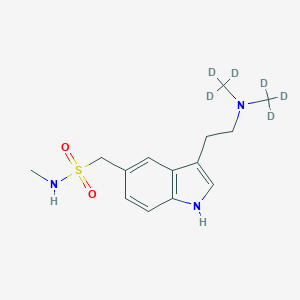
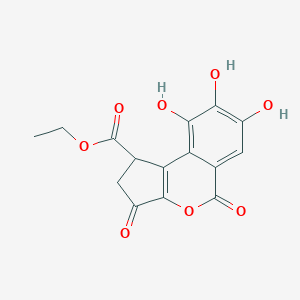


![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)
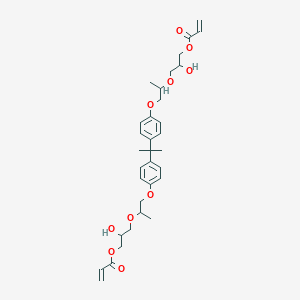

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
